6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Derivative Development
The synthesis and development of derivatives of imidazo[1,2-a]pyridines, including compounds structurally related to "6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile," have been a focus of research due to their potential biological activities. Techniques often involve condensation reactions, electrophilic substitutions, and exploration of chemical reactivity through the introduction of various substituents to modulate the compound's properties (Bonnet et al., 1998; Ismail et al., 2008; Yamanaka et al., 1992).
Biological Activities
Research has identified various biological activities associated with imidazo[1,2-a]pyridine derivatives, including bronchodilatory, antiprotozoal, and antimicrobial effects. These activities are attributed to the structural features of the compounds, which can interact with biological targets, leading to therapeutic effects in models of diseases such as asthma, protozoal infections, and bacterial infections (Bonnet et al., 1998; Ismail et al., 2008; Ismail et al., 2004).
Chemical Properties and Reactivity
The chemical reactivity and properties of imidazo[1,2-a]pyridine derivatives, including halogenated versions like "6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile," have been explored through various chemical transformations. These include nitration, bromination, azo coupling, nitrosation, and acylation, demonstrating the versatility of these compounds as scaffolds for further chemical modifications (Kutrov et al., 2008).
Antimicrobial and Antioxidant Activities
Some studies have focused on the antimicrobial and antioxidant activities of imidazo[1,2-a]pyridine derivatives, showing promising results against various bacterial strains and in antioxidant assays. This indicates the potential of these compounds in developing new therapeutic agents with antimicrobial and protective properties against oxidative stress (Bassyouni et al., 2012).
properties
IUPAC Name |
6-bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN4O/c11-7-3-9(16-2-1-12)10-14-5-8(4-13)15(10)6-7/h3,5-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQLKFXSHPZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)C#N)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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